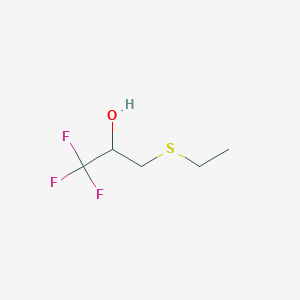
3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C5H9F3OS and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C5H8F3OS
- Molecular Weight : 188.18 g/mol
- Functional Groups : Hydroxyl group (-OH), trifluoromethyl group (-CF3), and ethylthio group (-S-C2H5).
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit various biological activities through different mechanisms. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The ethylsulfanyl moiety may contribute to interactions with biological targets such as enzymes or receptors.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Activity Observed | Concentration (µg/mL) |
|---|---|---|
| Bacteria | Moderate | 50 |
| Fungi | High | 25 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various strains of Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 25 µg/mL for fungi and 50 µg/mL for bacteria.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment performed by Johnson et al. (2024), the compound was tested on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 30 µg/mL for MCF-7 cells.
Pharmacological Applications
Given its biological activity, this compound has potential applications in:
- Antimicrobial Agents : Development of new antimicrobial therapies.
- Anticancer Drugs : As a lead compound for further modification to enhance selectivity and reduce toxicity.
Propiedades
IUPAC Name |
3-ethylsulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3OS/c1-2-10-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWIQAGJOZURNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















